L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid is a peptide composed of four amino acids: L-tyrosine, L-lysine, L-asparagine, and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of one amino acid is activated and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group modifications.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-L-prolyl-L-isoleucyl-L-α-glutamyl-L-α-glutamyl-L-leucyl-L-α-glutamyl-L-α-aspartyl-L-arginyl-L-valyl-L-phenylalanyl-L-valyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-threonyl-L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-seryl-L-asparaginyl-L-cysteinyl-L-arginyl-L-histidyl-L-threonyl-L-seryl-L-seryl-L-valyl-L-α-aspartyl
Uniqueness
L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
915223-95-9 |
---|---|
Molecular Formula |
C24H36N6O9 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H36N6O9/c25-10-2-1-3-16(28-21(35)15(26)11-13-4-6-14(31)7-5-13)22(36)30-18(12-19(27)32)23(37)29-17(24(38)39)8-9-20(33)34/h4-7,15-18,31H,1-3,8-12,25-26H2,(H2,27,32)(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
NRUBHNRZNGFVEL-XSLAGTTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.